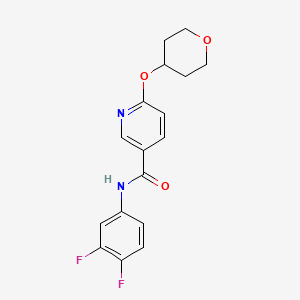

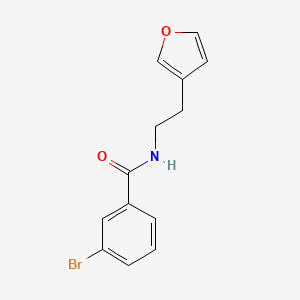

![molecular formula C20H18FNO4S B2539485 N-[2-[(4-fluoro-3-methylphenyl)sulfonyl]-2-(2-furyl)ethyl]benzamide CAS No. 946319-38-6](/img/structure/B2539485.png)

N-[2-[(4-fluoro-3-methylphenyl)sulfonyl]-2-(2-furyl)ethyl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-[(4-fluoro-3-methylphenyl)sulfonyl]-2-(2-furyl)ethyl]benzamide, also known as FTY720, is a synthetic compound that has shown promising results in scientific research for its potential use in treating various diseases. FTY720 was first synthesized in 1992 by scientists at the pharmaceutical company, Takeda Chemical Industries, Ltd.

Scientific Research Applications

Boronic Acid Derivatives in Organic Synthesis

Boronic acid pinacol ester compounds serve as crucial intermediates in organic synthesis. They find applications in carbon-carbon coupling and carbon heterocoupling reactions . The unique structure of boronic acids contributes to their biological activity and pharmacological effects. Notably, they are used in boron neutron capture therapy and feedback control drug transport polymers for cancer treatment.

Fluorine-Containing Compounds in Medicine

Fluorine-containing compounds have gained prominence in medicine. Among the top 200 globally sold drugs, 29 contain fluorine and have been FDA-approved. The strong electronegativity of fluorine enhances affinity to carbon, resulting in high biological activity, stability, and drug resistance . Therefore, compounds like MFCD09236371, with a fluorine substituent, may have potential therapeutic applications.

Arylboronic Acid in Suzuki Reactions

Arylboronic acids are economical, readily available, and stable to water and air. They play a pivotal role in the Suzuki reaction, a powerful method for carbon-carbon bond formation. Researchers utilize arylboronic acids extensively due to their versatility and wide-ranging applications in organic synthesis .

Local Anesthetics and Cancer Treatment

Amide local anesthetics have applications beyond pain management. Studies suggest that they could be beneficial in cancer treatment. In vivo investigations and clinical data indicate that amide local anesthetics might have a positive impact on cancer therapy . The potential of MFCD09236371 in this context warrants further exploration.

Pharmacological Activity of Indole Derivatives

Indole derivatives, including MFCD09236371, are of interest due to their diverse biological and clinical applications. For instance, indole-3-acetic acid, a plant hormone produced from tryptophan degradation, plays essential roles in higher plants . Investigating the pharmacological activity of MFCD09236371 within the context of indole derivatives could yield valuable insights.

Novel Benzoxazole Derivatives

MFCD09236371 belongs to the class of N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives. These compounds have been synthesized using a straightforward route and exhibit promising properties . Further exploration of their applications, including potential biological effects, is warranted.

properties

IUPAC Name |

N-[2-(4-fluoro-3-methylphenyl)sulfonyl-2-(furan-2-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18FNO4S/c1-14-12-16(9-10-17(14)21)27(24,25)19(18-8-5-11-26-18)13-22-20(23)15-6-3-2-4-7-15/h2-12,19H,13H2,1H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQKLQTFGMJTUCS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)C(CNC(=O)C2=CC=CC=C2)C3=CC=CO3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18FNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(furan-2-yl)ethyl]benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

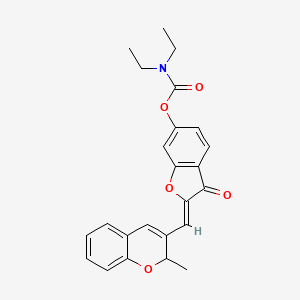

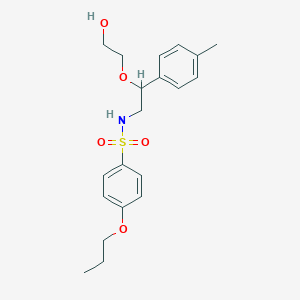

![4-{3-[4-(Prop-2-yn-1-yl)-1,4-diazepane-1-carbonyl]benzenesulfonyl}piperazin-2-one](/img/structure/B2539409.png)

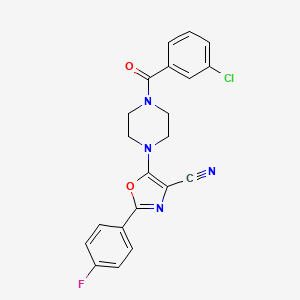

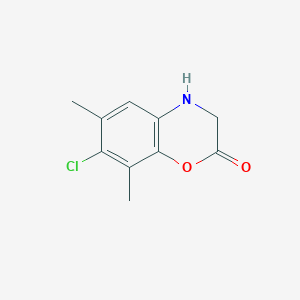

![N-(4-fluorobenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide](/img/structure/B2539410.png)

![1-[3-(4-benzylpiperidin-1-yl)-3-oxopropyl]-4-(2-phenylethyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/no-structure.png)